molecular formula C27H27IN2OS2 B13815659 3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide

3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide

Cat. No.: B13815659
M. Wt: 586.6 g/mol
InChI Key: VYEFWIXDKUNBBA-UHFFFAOYSA-M
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Description

3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide is a complex organic compound known for its unique structural properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide typically involves multiple steps:

    Formation of the Benzothiazole Core: The initial step involves the synthesis of the benzothiazole core. This can be achieved through the condensation of 2-aminothiophenol with an appropriate aldehyde under acidic conditions.

    Alkylation: The benzothiazole core is then alkylated using ethyl iodide to introduce the ethyl groups at the desired positions.

    Formation of the Pyran Ring: The next step involves the formation of the pyran ring through a cyclization reaction. This can be achieved by reacting the intermediate with a suitable reagent under controlled conditions.

    Final Assembly: The final step involves the coupling of the benzothiazole and pyran intermediates through a series of condensation reactions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a probe in spectroscopic studies.

    Biology: Investigated for its potential as a fluorescent dye for imaging biological samples.

    Medicine: Studied for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and sensors.

Mechanism of Action

The mechanism of action of 3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular components such as proteins and nucleic acids, leading to changes in cellular function and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium chloride
  • 3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium bromide

Uniqueness

The uniqueness of 3-Ethyl-2-((E)-2-[5-((Z)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2H-pyran-3(6H)-YL]ethenyl)-1,3-benzothiazol-3-ium iodide lies in its specific structural features, which confer distinct chemical and physical properties. These properties make it suitable for various applications, particularly in fields requiring specific interactions with biological or chemical systems.

Properties

Molecular Formula

C27H27IN2OS2

Molecular Weight

586.6 g/mol

IUPAC Name

(2Z)-3-ethyl-2-[(2Z)-2-[3-[(E)-2-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-2H-pyran-5-ylidene]ethylidene]-1,3-benzothiazole;iodide

InChI

InChI=1S/C27H27N2OS2.HI/c1-3-28-22-9-5-7-11-24(22)31-26(28)15-13-20-17-21(19-30-18-20)14-16-27-29(4-2)23-10-6-8-12-25(23)32-27;/h5-17H,3-4,18-19H2,1-2H3;1H/q+1;/p-1

InChI Key

VYEFWIXDKUNBBA-UHFFFAOYSA-M

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C\C=C\3/COCC(=C3)/C=C/C4=[N+](C5=CC=CC=C5S4)CC.[I-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=C3COCC(=C3)C=CC4=[N+](C5=CC=CC=C5S4)CC.[I-]

Origin of Product

United States

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